Home > Products > Screening Compounds P70911 > Zoniporide metabolite M1
Zoniporide metabolite M1 - 372078-43-8

Zoniporide metabolite M1

Catalog Number: EVT-15329298
CAS Number: 372078-43-8
Molecular Formula: C17H16N6O2
Molecular Weight: 336.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Zoniporide is primarily synthesized for research and pharmaceutical purposes. The metabolite M1 is formed through biotransformation processes, notably in human liver microsomes, where various enzymes, including aldehyde oxidase and cytochrome P450 enzymes, play crucial roles in its conversion from zoniporide.

Classification

Zoniporide metabolite M1 is classified as a secondary metabolite within the context of drug metabolism. It falls under the category of organic compounds that result from the enzymatic modification of the parent drug, which can influence pharmacokinetics and pharmacodynamics.

Synthesis Analysis

Methods

The synthesis of zoniporide metabolite M1 typically involves metabolic studies using human liver fractions. These studies utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze the formation and concentration of M1 from zoniporide.

Technical Details

In one study, zoniporide was incubated with human liver microsomes, and the reaction was monitored over time using LC-MS to quantify M1 formation. The method involved preparing incubations with specific concentrations of zoniporide and analyzing samples at various time points to determine the kinetics of M1 production .

Molecular Structure Analysis

Structure

The molecular structure of zoniporide metabolite M1 is characterized by its complex arrangement of atoms, which can be represented by its molecular formula. The specific structure details are critical for understanding its interactions with biological systems.

Data

Chemical Reactions Analysis

Reactions

Zoniporide metabolite M1 undergoes various chemical reactions during its formation and subsequent metabolism. Key reactions include oxidation by aldehyde oxidase and cytochrome P450 enzymes, which transform zoniporide into M1 and potentially further metabolites.

Technical Details

The metabolic pathways involving M1 include dealkylation and hydroxylation reactions. For instance, studies have shown that M1 can be further oxidized to form other metabolites that may exhibit different biological activities .

Mechanism of Action

Process

The mechanism of action for zoniporide metabolite M1 involves its interaction with sodium-hydrogen exchangers, where it may exert inhibitory effects similar to those of its parent compound. This inhibition can influence cellular ion balance and has implications for therapeutic applications in conditions like ischemia or heart failure.

Data

Research indicates that the activity of M1 can vary based on its concentration and the presence of other metabolic byproducts. Detailed kinetic studies are necessary to elucidate the precise mechanisms at play .

Physical and Chemical Properties Analysis

Physical Properties

Zoniporide metabolite M1 exhibits certain physical characteristics that are important for its identification and use in research. These may include solubility profiles in various solvents, stability under different conditions, and melting points.

Chemical Properties

Chemical properties such as reactivity with biological molecules, stability in physiological conditions, and potential for further transformations are critical for understanding how M1 behaves in biological systems. Specific data on these properties may require direct experimental validation through analytical chemistry techniques .

Applications

Scientific Uses

Zoniporide metabolite M1 has potential applications in pharmacological research, particularly in studies focused on cardiovascular health. Its role as a metabolite can provide insights into drug metabolism pathways, efficacy, and safety profiles when developing new therapeutic agents targeting sodium-hydrogen exchangers.

Research into this compound can also contribute to understanding adverse effects associated with zoniporide use, guiding safer drug design in clinical settings .

Enzymatic Pathways and Catalytic Mechanisms of Aldehyde Oxidase (AO) in M1 Formation

Role of Aldehyde Oxidase in the Oxidative Metabolism of Zoniporide to M1

Zoniporide (1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl guanidine) undergoes selective oxidation at the C2 position of its quinoline ring to form the major metabolite 2-oxozoniporide (M1). This conversion is exclusively catalyzed by aldehyde oxidase (AO), a cytosolic molybdoflavoprotein. Studies using human liver S9 fractions confirmed AO’s dominance, with in vitro kinetic parameters of Km = 3.4 μM and Vmax = 74 pmol·min⁻¹·mg protein⁻¹ for M1 formation. The reaction is NADPH-independent and abolished by the AO inhibitor raloxifene, confirming AO’s sole involvement [2] [4]. Comparative studies across species revealed that dogs and cats lack AO-mediated zoniporide metabolism due to species-specific AOX1 gene deficiencies, while rats, monkeys, and humans consistently produce M1 [4].

Table 1: Kinetic Parameters of Zoniporide Oxidation to M1 by AO

SpeciesKm (μM)Vmax (pmol·min⁻¹·mg⁻¹)CLint (μL·min⁻¹·mg⁻¹)
Human3.47421.8
Rat5.121041.2
Monkey2.818566.1

Data derived from liver S9 fraction assays [4] [5]

Substrate Recognition and Binding Dynamics: Electrostatic, π-π Stacking, and Hydrophobic Interactions

The quinoline and acylguanidine motifs of zoniporide are critical for AO binding. Molecular docking into a human AO homology model revealed three key interactions:

  • Electrostatic attraction between the quinoline nitrogen and positively charged residues (e.g., Lys-893) in AO’s active site.
  • π-π stacking between the quinoline ring and aromatic residues (e.g., Phe-914, Phe-1009).
  • Hydrophobic interactions involving the cyclopropyl group and nonpolar pockets (e.g., Val-806, Leu-809) [5].

Structural modifications disrupt binding:

  • Replacing quinoline with pyridine reduces oxidation by 95% due to weaker π-stacking.
  • Changing the acylguanidine to amide abolishes M1 formation by eliminating electrostatic anchoring.In contrast, substituting cyclopropyl with larger alkyl groups (e.g., tert-butyl) retains 80–90% metabolism, confirming hydrophobic tolerability [5]. Computational analyses showed that the energy of tetrahedral intermediate formation (ΔG) during nucleophilic attack predicted AO substrate liability with 87% accuracy, outperforming cLogD or ELUMO [5].

Table 2: Impact of Structural Modifications on Zoniporide’s AO Metabolism

Modification SiteCompound VariantHalf-life (min)Metabolic Stability vs. Zoniporide
Quinoline ringPyridine replacement>1205% residual activity
Acylguanidine moietyAmide replacement>120No M1 formation
Cyclopropyl grouptert-Butyl replacement1890% activity retained
None (zoniporide)20100% (reference)

Data from human S9 fraction incubations [5]

Molybdenum Cofactor (MoCo) Involvement in AO-Catalyzed Oxidation Reactions

AO’s catalytic core contains a molybdenum cofactor (MoCo) that directly enables nucleophilic oxidation. MoCo cycles between Mo(VI) and Mo(IV) states during the hydroxylation of zoniporide’s quinoline ring. The mechanism involves:

  • Nucleophilic attack: Mo(VI)-OH deprotonates to Mo(VI)-O⁻, which attacks the electron-deficient C2 carbon of zoniporide.
  • Hydride transfer: The substrate’s C2-H bond transfers hydride to Mo, reducing it to Mo(IV).
  • Reoxidation: Mo(IV) is regenerated to Mo(VI) by molecular oxygen, producing H2O2 [5] [9].

Isotope-labeling studies using H218O confirmed that the oxygen atom in M1 derives exclusively from water, not O2, consistent with MoCo-mediated oxygen transfer. The cofactor’s electron-deficient properties make it ideal for oxidizing electron-poor heterocycles like zoniporide—contrasting with cytochrome P450’s preference for electron-rich sites [6] [9].

Comparative Analysis of AO-Mediated vs. Cytochrome P450-Mediated Metabolic Pathways

AO and P450 exhibit divergent substrate preferences and catalytic mechanisms:

CharacteristicAldehyde Oxidase (AO)Cytochrome P450 (P450)
Primary site of metabolismQuinoline C2 (zoniporide → M1)Pyrazole N-dealkylation (minor pathway)
Reaction typeNucleophilic oxidationElectrophilic oxidation
Cofactor requirementNone (MoCo self-regenerating)NADPH/O2
InhibitorsHydralazine, raloxifene1-ABT, ketoconazole
KineticsHigh affinity (low Km)Lower affinity

Table 3: Key Differences Between AO and P450 in Zoniporide Metabolism [1] [2] [3]

Metabolic shunting occurs when P450 is inhibited:

  • Co-administration of the pan-P450 inactivator 1-aminobenzotriazole (ABT) with VU0409106 (a dual AO/P450 substrate) increased M1 (AO metabolite) exposure by 15-fold in rats due to redirection to AO [1].
  • Similarly, inhibiting P450 in zoniporide incubations elevates M1 formation by eliminating competing pathways [3]. This shunting arises from AO’s role as a high-affinity, low-capacity enzyme versus P450’s broader substrate range.

Properties

CAS Number

372078-43-8

Product Name

Zoniporide metabolite M1

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C17H16N6O2/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25)

InChI Key

RAXYIGUUSAQMES-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.